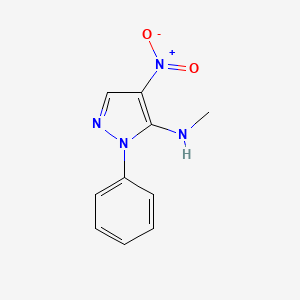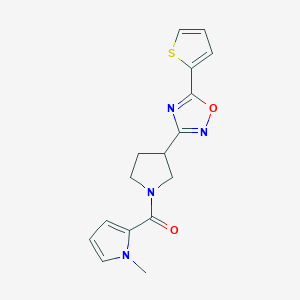
(1-methyl-1H-pyrrol-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several interesting functional groups including a pyrrole ring, an oxadiazole ring, and a thiophene ring. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . Oxadiazole is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . Thiophene is a heterocyclic compound with the formula C4H4S, it is analogous to the hydrocarbon benzene, with one methine group replaced by a sulfur atom .
科学的研究の応用
Molecular Structure Analysis
Research on compounds with structural similarities, such as those involving pyrrol, thiophen, and oxadiazol moieties, often focuses on their molecular structure analysis. For example, studies on isomorphous structures with methyl- and chloro-substituted heterocyclic analogs have demonstrated their obedience to the chlorine-methyl exchange rule, highlighting the significance of molecular structure in understanding the chemical behavior and isomorphism of such compounds (Rajni Swamy et al., 2013).
Drug-likeness and Antimicrobial Activity
Synthetic efforts towards compounds containing pyrrol, oxadiazol, and thiophen units have shown promising results in drug-likeness and antimicrobial activity. A study synthesized a library of dihydropyrrolone conjugates and evaluated their in vitro antimicrobial activity, showing good to moderate activity against bacterial and fungal strains. This suggests potential applications of similar compounds in developing antimicrobial agents (Pandya et al., 2019).
Anticancer and Antimicrobial Agents
Compounds with pyridyl-pyrazoline and oxazole moieties have been synthesized and evaluated for their anticancer and antimicrobial activities. Such studies offer insights into the structure-activity relationships necessary for the development of potent anticancer and antimicrobial agents, showcasing the importance of heterocyclic compounds in therapeutic applications (Katariya et al., 2021).
Luminescent Materials
Research into compounds with specific structural features, including pyrrolidin-1-yl methanone, has explored their application in developing luminescent materials. A study on 1,3-diarylated imidazo[1,5-a]pyridine derivatives demonstrated how the structural components of these compounds could be used to tune optical properties, offering potential applications in creating low-cost luminescent materials (Volpi et al., 2017).
Corrosion Inhibition
Another area of application for heterocyclic compounds involves corrosion inhibition. Research on pyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution has shown that these compounds exhibit significant inhibition efficiency, suggesting their potential utility in industrial applications to protect against corrosion (Yadav et al., 2015).
特性
IUPAC Name |
(1-methylpyrrol-2-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-19-7-2-4-12(19)16(21)20-8-6-11(10-20)14-17-15(22-18-14)13-5-3-9-23-13/h2-5,7,9,11H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTNMPUGPCSTLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-pyrrol-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

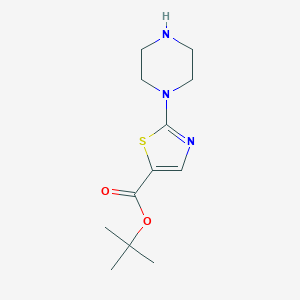
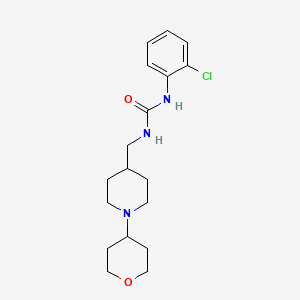
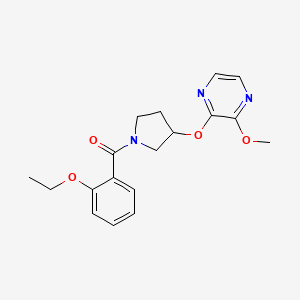
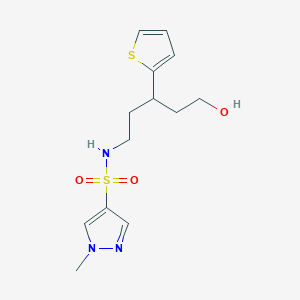
![4-[(Tert-butoxy)carbonyl]oxane-4-carboxylic acid](/img/structure/B2650041.png)
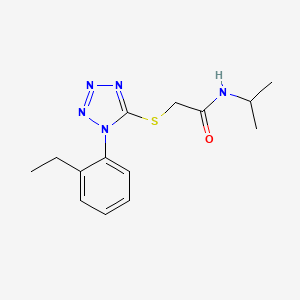
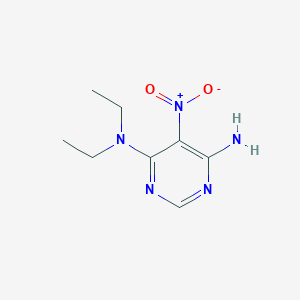
![8-ethoxy-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2650045.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide](/img/structure/B2650046.png)
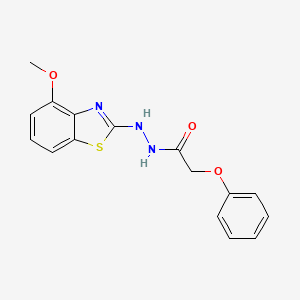
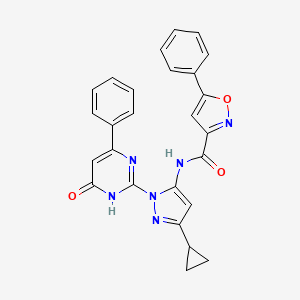
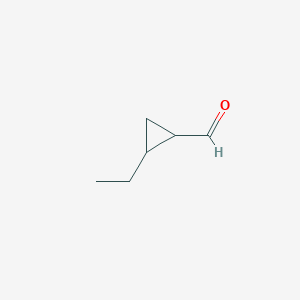
![1-(2-fluorophenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2650052.png)
